3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-12-2-6-14(7-3-12)18-16(19)10-11-22(20,21)15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMQQAPDWSPOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(p-tolyl)propanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
TRPV1 Antagonism
Research indicates that compounds with similar structures to 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide exhibit potent antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is involved in nociception, making it a target for analgesic drug development.
- Structure-Activity Relationship (SAR) : Studies have shown that modifications to the compound can significantly impact its binding affinity and antagonistic potency against TRPV1. For instance, specific hydrophobic interactions are critical for enhancing potency, with some derivatives showing up to 100-fold increased effectiveness compared to parent compounds .
Pain Management
Compounds targeting TRPV1 are being explored for their analgesic properties. In preclinical models, certain derivatives of the compound demonstrated strong analgesic activity with minimal side effects, indicating their potential as effective pain management therapies .
Analgesic Activity Studies
In a series of studies, various analogues of sulfonamide compounds were evaluated for their analgesic effects in neuropathic pain models. A notable example is compound 49 , which exhibited exceptional potency as a TRPV1 antagonist (K_i(CAP) = 0.2 nM), significantly outperforming other tested compounds .
Mechanistic Insights
Molecular docking studies have elucidated the binding mechanisms of these compounds at the TRPV1 receptor, revealing crucial hydrogen bonding interactions that contribute to their high potency . This understanding aids in the rational design of new analogues with improved therapeutic profiles.
Anti-inflammatory Agents
Given the role of TRPV1 in inflammatory responses, compounds like 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide may also have applications beyond pain relief, potentially serving as anti-inflammatory agents . The sulfonamide group is known for forming hydrogen bonds with biological targets, enhancing interaction with inflammatory pathways.
Cancer Therapeutics
Emerging research suggests that sulfonamide derivatives could play a role in cancer therapy by inhibiting specific pathways associated with tumor growth and metastasis . The structural features of these compounds may allow them to interfere with cellular signaling involved in cancer progression.
Data Table: Summary of Key Findings
| Compound | Activity | K_i (nM) | IC_50 (nM) | Application Area |
|---|---|---|---|---|
| Compound 49 | TRPV1 Antagonist | 0.2 | 6.3 | Pain Management |
| Compound X | Anti-inflammatory | TBD | TBD | Inflammation |
| Compound Y | Cancer Therapy | TBD | TBD | Oncology |
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The fluorophenyl ring can enhance the compound’s binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide with key analogs:
Key Observations:
Substituent Effects: The 4-fluorophenylsulfonyl group is a common motif in anti-androgenic agents like bicalutamide, where it enhances binding to androgen receptors . Complex substituents (e.g., oxadiazole in Compound 8i) increase molecular weight but may reduce synthetic accessibility .
Melting Points :
- Compounds with rigid heterocyclic systems (e.g., Compound 8i) exhibit higher melting points (~142–144°C) due to enhanced crystallinity .
Biological Activity
3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a sulfonamide moiety, which is known for its ability to interact with various biological targets, making it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide is C15H16FNO2S. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity. The sulfonyl group contributes to its reactivity, allowing it to form interactions with enzyme active sites.
The proposed mechanism of action involves the compound's interaction with specific molecular targets, particularly enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and ionic interactions, potentially inhibiting enzyme activity. The hydrophobic fluorophenyl ring may enhance binding affinity through π-π stacking interactions with aromatic residues in proteins.
Anticancer Activity
Research indicates that 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values in these assays suggest potent activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| HeLa | 10.0 |
These values indicate that the compound is effective at low concentrations, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. It has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 8.0 |
| COX-2 | 6.0 |
These findings suggest that 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide may serve as a dual-action agent against cancer and inflammation .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Apoptosis Induction : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
- Inflammation Model : In a murine model of inflammation, the compound was administered to evaluate its effects on paw edema induced by carrageenan. Results showed a marked reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent.
Comparative Analysis
To understand the uniqueness of 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide, it is beneficial to compare it with similar compounds:
| Compound Name | Anticancer Activity (IC50 µM) | COX-2 Inhibition (IC50 µM) |
|---|---|---|
| 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide | 10.0 | 6.0 |
| 4-Fluorobenzenesulfonamide | 25.0 | 15.0 |
| N-(p-tolyl)propionamide | 30.0 | Not reported |
This table illustrates that the target compound exhibits superior potency compared to its analogs, highlighting its potential for therapeutic applications .
Q & A
Basic: What synthetic routes are available for 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves a sulfonylation reaction between 4-fluorobenzenesulfonyl chloride and N-(p-tolyl)propanamide. Optimization includes:
- Reagent stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to propanamide derivative to minimize side reactions.
- Solvent selection : Polar aprotic solvents like dioxane or dichloromethane enhance reactivity (as seen in analogous sulfonamide syntheses) .
- Catalysis : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates the reaction by scavenging HCl.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields high-purity product.
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C-NMR : Assign peaks for the sulfonyl group (δ ~7.8–8.2 ppm for aromatic protons adjacent to fluorine), methyl groups on the p-tolyl moiety (δ ~2.3 ppm), and amide protons (δ ~10–12 ppm). Coupling constants (e.g., J = 8–9 Hz for aromatic protons) confirm substitution patterns .
- FTIR : Key absorptions include S=O stretches (~1350–1300 cm⁻¹), amide C=O (~1650 cm⁻¹), and N-H bending (~1550 cm⁻¹) .
- X-ray crystallography : Resolves bond angles and confirms stereochemistry, as demonstrated for structurally related propanamides .
Advanced: How does the electron-withdrawing sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The sulfonyl group activates the adjacent aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (e.g., DFT calculations) can map electron density distribution, while experimental kinetic assays under varying pH and temperature conditions reveal rate constants. Contrast with non-sulfonylated analogs to isolate electronic effects .
Advanced: What methodological approaches address solubility limitations in biological assays?
Answer:
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility, as shown for hydrazide derivatives .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability, leveraging protocols from agrochemical studies .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity using HPLC (>98% purity threshold) .
- Data normalization : Use internal standards (e.g., IC50 values relative to a reference inhibitor) to minimize inter-lab variability.
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate sources, accounting for experimental variables like temperature and solvent .
Advanced: What in vitro models are suitable for evaluating the compound’s therapeutic potential?
Answer:
- Enzyme inhibition assays : Target kinases or proteases with fluorogenic substrates (e.g., FRET-based assays) to quantify inhibition constants (Ki).
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, A549) to assess cytotoxicity.
- Membrane permeability : Caco-2 monolayers predict intestinal absorption, with LC-MS quantification of apical-to-basolateral transport .
Advanced: Which computational tools predict metabolic pathways and potential toxic metabolites?
Answer:
- MetaSite : Simulates cytochrome P450-mediated oxidation sites based on molecular descriptors.
- Molecular dynamics (MD) : Models interactions with metabolic enzymes (e.g., CYP3A4) to identify labile bonds.
- ADMET Predictor™ : Estimates hepatotoxicity and plasma protein binding using QSAR models .
Advanced: How to assess the compound’s stability under varying storage and physiological conditions?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-MS.
- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (e.g., >180°C stability) .
- Accelerated stability testing : Store at 25°C/60% RH and 40°C/75% RH for 3–6 months, sampling monthly .
Advanced: What experimental strategies characterize interactions with serum proteins like albumin?
Answer:
- Surface plasmon resonance (SPR) : Measures binding kinetics (ka, kd) in real-time using immobilized human serum albumin (HSA).
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Fluorescence quenching : Monitors tryptophan emission shifts upon compound binding to HSA .
Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?
Answer:
- Substituent variation : Modify the 4-fluorophenyl and p-tolyl groups to alter steric/electronic profiles.
- Biological testing : Screen analogs against target enzymes (e.g., carbonic anhydrase for sulfonamides) to correlate activity with structural features.
- QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to predict potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
